REACTION_CXSMILES
|
C(N(CC)CC)C.[C:8]([CH:10]([CH3:14])[C:11](=O)[CH3:12])#[N:9].C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH3:26][NH:27][CH2:28][C:29]#[N:30].Cl>C(Cl)(Cl)Cl.O>[NH2:9][C:8]1[C:10]([CH3:14])=[C:11]([CH3:12])[N:27]([CH3:26])[C:28]=1[C:29]#[N:30] |f:3.4|
|
Name
|
|
Quantity
|
10.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(C)=O)C
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
CNCC#N.Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the mixture is washed twice with 10 ml of water each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
In order to remove all of the chloroform
|
Type
|
CONCENTRATION
|
Details
|
the mixture concentrated each time in vacuo
|
Type
|
CUSTOM
|
Details
|
some of the ethanol is removed
|
Type
|
EXTRACTION
|
Details
|
extracted several times with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After being dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the extracts yield a solid residue, which
|
Type
|
CUSTOM
|
Details
|
is recrystallized from diisopropyl ether
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(N(C(=C1C)C)C)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |